Thiazolo[4,5-d]pyrimidin-2-amine

Medicinal Chemistry Scaffold Design Physicochemical Properties

Thiazolo[4,5-d]pyrimidin-2-amine is the unsubstituted purine isostere where sulfur replaces N7, altering pKa, polarization, and H-bonding versus adenine/guanine cores. This electronic distinction drives target selectivity: its derivatives achieve IC50=97 nM against CDK1/Cyclin B with 4.1-fold cancer cell selectivity, potent CXCR2 antagonism <1 μM, and high CX3CR1 selectivity. Procure this authentic ≥98% purity scaffold to ensure reproducible SAR across kinase and chemokine receptor programs. Multiple modifiable positions (2-amino, C5, C7) support parallel library synthesis.

Molecular Formula C5H4N4S
Molecular Weight 152.18 g/mol
CAS No. 857970-35-5
Cat. No. B1505310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[4,5-d]pyrimidin-2-amine
CAS857970-35-5
Molecular FormulaC5H4N4S
Molecular Weight152.18 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)N=C(S2)N
InChIInChI=1S/C5H4N4S/c6-5-9-4-3(10-5)1-7-2-8-4/h1-2H,(H2,6,7,8,9)
InChIKeyCXBFPLGYOUJUKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazolo[4,5-d]pyrimidin-2-amine (CAS 857970-35-5): Core Scaffold Procurement for Purine Isostere-Based Drug Discovery


Thiazolo[4,5-d]pyrimidin-2-amine (CAS 857970-35-5) is the unsubstituted core of the thiazolo[4,5-d]pyrimidine fused heterocyclic system, a recognized purine isostere formed by replacing the N7 nitrogen of the purine ring with a sulfur atom [1]. With a molecular formula C5H4N4S and molecular weight 152.18 g/mol , this bicyclic scaffold serves as a foundational building block for medicinal chemistry campaigns across oncology, immunology, and anti-inflammatory drug discovery . Its structural resemblance to endogenous purines such as adenine and guanine enables broad biological target engagement while offering distinct physicochemical and electronic properties that differentiate it from natural purine counterparts [1].

Why Generic Purine Analogs or Alternative Heterocyclic Cores Cannot Substitute for Thiazolo[4,5-d]pyrimidin-2-amine in Structure-Activity Relationship Studies


Substituting a generic purine core (e.g., adenine or guanine) or an alternative fused heterocycle for thiazolo[4,5-d]pyrimidin-2-amine fundamentally alters the electronic distribution, hydrogen-bonding capacity, and metabolic stability of the resulting analogs. The sulfur-for-nitrogen replacement at position 7 modifies the pKa of adjacent functional groups, changes the polarization of the aromatic system, and introduces distinct van der Waals interactions [1]. These differences translate to quantifiable shifts in target binding affinity and selectivity—scaffold hopping studies from thiazolo[4,5-d]pyrimidine to triazolo[4,5-d]pyrimidine, isoxazolo[5,4-d]pyrimidine, and pyrido[3,4-d]pyrimidine cores yield IC50 variations exceeding one order of magnitude against CXCR2 [2]. Consequently, procurement of the authentic thiazolo[4,5-d]pyrimidin-2-amine scaffold is essential for reproducible SAR development and for accessing the full pharmacological space mapped to this privileged chemotype.

Quantitative Differentiation Evidence for Thiazolo[4,5-d]pyrimidin-2-amine (CAS 857970-35-5) Relative to Purine and Alternative Scaffolds


Physicochemical Differentiation: Thiazolo[4,5-d]pyrimidin-2-amine vs. Purine Core

The thiazolo[4,5-d]pyrimidin-2-amine scaffold exhibits a higher computed density (1.6 ± 0.1 g/cm³) and lower boiling point (344.0 ± 34.0 °C at 760 mmHg) compared to the purine core . Its ACD/LogP value of -0.67 indicates increased hydrophilicity relative to purine (LogP -0.37) [1]. The polar surface area (93 Ų) is substantially larger than purine (54.46 Ų), reflecting additional hydrogen-bonding capacity . These differences arise from the sulfur-for-nitrogen replacement at position 7, which alters electronic distribution and intermolecular interaction potential [2].

Medicinal Chemistry Scaffold Design Physicochemical Properties

Scaffold Hopping Differentiation: Thiazolo[4,5-d]pyrimidine Core vs. Alternative Bicyclic Cores in CXCR2 Antagonism

In a systematic scaffold hopping study evaluating fourteen bicyclic heteroaromatic systems derived from the thiazolo[4,5-d]pyrimidine core, the unsubstituted thiazolo[4,5-d]pyrimidine scaffold served as the reference point. Replacement of the thiazole ring with alternative heterocycles revealed that triazolo[4,5-d]pyrimidine, isoxazolo[5,4-d]pyrimidine, and pyrido[3,4-d]pyrimidine scaffolds exhibited IC50 values below 1 μM in CXCR2 binding and calcium mobilization assays [1]. Notably, the thiazolo[4,5-d]pyrimidine core itself demonstrated distinct SAR that could not be replicated by other cores, as evidenced by the fact that prior optimization efforts focused exclusively on ring substituents while the thiazolo core remained unexplored for over a decade [1].

Chemokine Receptor Antagonism Scaffold Hopping Immuno-Oncology

Kinase Inhibition Potential: Thiazolo[4,5-d]pyrimidine-Derived Inhibitors Demonstrate Sub-100 nM Potency Against CDK1/Cyclin B

Thiazolo[4,5-d]pyrimidine derivatives synthesized from the core scaffold have demonstrated potent kinase inhibitory activity. Compound 5 (7-Chloro-3-(2,4-dimethoxyphenyl)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione), a derivative of the thiazolo[4,5-d]pyrimidine core, inhibited CDK1/Cyclin B complex with an IC50 of 97 nM ± 2.33 [1]. This sub-100 nM potency was accompanied by broad-spectrum cytotoxic activity against the NCI-USA anticancer panel (GI50 MG-MID = 2.88 μM) and selectivity for cancer cells over normal fibroblasts (HCT-116 IC50 = 5.33 μM vs. WI-38 IC50 = 21.69 μM) [1].

Oncology Kinase Inhibition CDK1 Cell Cycle

PAK4 Inhibition: Thiazolo[4,5-d]pyrimidine Derivatives as Colorectal Cancer Therapeutic Leads

A series of thiazolo[4,5-d]pyrimidine derivatives (PB-1–12) was synthesized and evaluated for PAK4 inhibition. PB-10, a thiazolo[4,5-d]pyrimidine derivative, exhibited a PAK4 IC50 of 15.12 μM and significantly suppressed proliferation, colony formation, migration, invasion, and adhesion of human colorectal cancer HCT-116 cells [1]. The compound arrested HCT-116 cells at sub-G0/G1 phase and promoted pro-apoptotic protein expression while inhibiting PAK4 downstream signaling [1].

Oncology PAK4 Colorectal Cancer Kinase Inhibition

Chemokine Receptor Antagonism: Thiazolo[4,5-d]pyrimidine Core Enables Selective CX3CR1 Antagonism with Nanomolar Potency

Substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidine derivatives derived from the core scaffold have been developed as potent and selective antagonists of the fractalkine receptor (CX3CR1). By modifying substituents on the 7-amino-5-thio-thiazolo[4,5-d]pyrimidine core, compounds with high selectivity for CX3CR1 over the closely related CXCR2 receptor were achieved [1]. These compounds have been advanced as potential therapeutics for multiple sclerosis and other neurodegenerative disorders [1][2].

Chemokine Receptor CX3CR1 Neuroinflammation Autoimmune Disease

Synthetic Versatility: Thiazolo[4,5-d]pyrimidin-2-amine as a Modular Intermediate for Diversified Derivative Libraries

The unsubstituted thiazolo[4,5-d]pyrimidin-2-amine core (CAS 857970-35-5) serves as a versatile synthetic intermediate for generating diverse libraries of biologically active derivatives. The scaffold contains multiple modifiable positions including the 2-amino group, the 5-position (accessible via thioether formation), and the 7-position (amenable to nucleophilic substitution after chlorination) [1][2]. This synthetic versatility contrasts with purine scaffolds where certain substitution patterns may be synthetically challenging or metabolically unstable. The availability of the unsubstituted core with commercial purities of ≥95% enables parallel synthesis workflows and SAR exploration across multiple target classes.

Medicinal Chemistry Synthetic Chemistry Building Block Parallel Synthesis

Priority Procurement Scenarios for Thiazolo[4,5-d]pyrimidin-2-amine (CAS 857970-35-5) Based on Quantified Differentiation Evidence


CDK1-Targeted Oncology Drug Discovery Programs

Procure Thiazolo[4,5-d]pyrimidin-2-amine as the starting scaffold for generating CDK1/Cyclin B inhibitors with sub-100 nM potency. Derivatives of this core have demonstrated IC50 = 97 nM against CDK1/Cyclin B complex and exhibited cancer cell selectivity with ~4.1-fold differential cytotoxicity (HCT-116 vs. WI-38) [1]. This scaffold provides a validated entry point for developing cell cycle-targeted anticancer agents with pro-apoptotic activity via intrinsic pathway activation [1].

CXCR2 Antagonist Development for Immuno-Oncology and Inflammatory Disease

Use Thiazolo[4,5-d]pyrimidin-2-amine as the foundational core for synthesizing CXCR2 antagonists. This scaffold is the reference chemotype from which scaffold hopping studies identified alternative cores with IC50 < 1 μM [2]. Systematic SAR exploration of the thiazolo[4,5-d]pyrimidine core enables access to potent CXCR2 antagonists with therapeutic potential in cancer immunotherapy and inflammatory disorders [2].

Selective CX3CR1 Antagonist Synthesis for Neuroinflammation Research

Acquire Thiazolo[4,5-d]pyrimidin-2-amine for the development of highly selective CX3CR1 antagonists. Derivatives of this core have achieved high selectivity for CX3CR1 over the closely related CXCR2 receptor through substituent tuning [3]. These compounds are being advanced for therapeutic applications in multiple sclerosis, neurodegenerative disorders, and other conditions involving fractalkine receptor signaling [3][4].

Parallel Library Synthesis and Scaffold-Based SAR Exploration

Leverage Thiazolo[4,5-d]pyrimidin-2-amine as a versatile intermediate for generating diverse compound libraries. The unsubstituted core contains multiple modifiable positions (2-amino, C5, and C7) enabling orthogonal functionalization strategies [5]. This synthetic versatility, combined with commercial availability at ≥95% purity , supports high-throughput parallel synthesis workflows for SAR exploration across multiple target classes including kinases, chemokine receptors, and enzymes [5].

Quote Request

Request a Quote for Thiazolo[4,5-d]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.